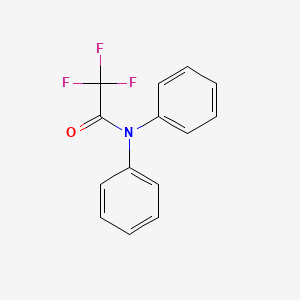

2,2,2-trifluoro-N,N-diphenylacetamide

Übersicht

Beschreibung

2,2,2-trifluoro-N,N-diphenylacetamide, also known as TFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFA is a white crystalline solid that is soluble in organic solvents such as methanol and acetone. This compound is widely used in the field of chemistry and biology due to its unique properties, including its ability to act as a catalyst and its potential to inhibit enzymes.

Wissenschaftliche Forschungsanwendungen

Herbicide Metabolism

- Metabolism in Plants and Fungi : 2,2,2-Trifluoro-N,N-diphenylacetamide is metabolized by common soil fungi like Trichoderma viride and Aspergillus candidus. The metabolites, including N-methyl 2,2-diphenylacetamide and 2,2-diphenylacetamide, exhibit greater toxicity to certain plant seedlings than the parent compound, indicating the phytotoxicity is due to these metabolites rather than the parent herbicide (Kesner & Ries, 1967).

Herbicide Performance

- Impact on Plant Growth : In studies involving sorghum and corn, this compound (as diphenamid) inhibited the growth of adventitious roots without decreasing foliage growth. This inhibition played a significant role in the plant's response to other herbicides (Nishimoto & Warren, 1971).

Herbicide Bioactivity

- Gamma Radiation Effects : Studies have shown that gamma radiation does not affect the bioactivity of undiluted or partially diluted solutions of herbicides including this compound (Horowitz & Blumenfeld, 1973).

Anticonvulsant Synthesis

- Designing Anticonvulsants : Novel derivatives of this compound, such as N1‐substituted‐N2,N2‐diphenyl oxalamides, have been synthesized and showed promising results as anticonvulsants in preclinical tests (Nikalje, Ghodke, & Girbane, 2012).

Antimicrobial Activity

- Synthesis for Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for antimicrobial and antifungal activity, revealing significant potential in this area (Kumar & Mishra, 2015).

Fluorine-labeled Molecular Probes

- Magnetic Resonance Spectroscopy and Imaging : A fluorine-labeled N-homocysteinylated protein derived from 2,2,2-trifluoro-N-(2-oxo-tetrahydrothiophen-3-yl)acetamide has been synthesized for potential use in magnetic resonance spectroscopy and imaging (Chubarov et al., 2011).

Antifungal Activity

- Synthesis of Antifungal Agents : Dimethylated trifluoroatrolactamide derivatives, synthesized from this compound, have exhibited moderate antifungal activity (Yang et al., 2017).

Organic Synthesis

- Use in Organic Reactions : this compound has been used in organic synthesis processes, including oxidative addition to alkenes and dienes, demonstrating its versatility in chemical reactions (Shainyan et al., 2015).

Fluorescent Chemosensors

- Detection of Cadmium Ions : Fluorescent chemosensors based on this compound derivatives have been developed for selective and sensitive detection of cadmium ions in aqueous solutions, which can be applied in biological systems (Tian et al., 2012).

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c15-14(16,17)13(19)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJSWAIATYIZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

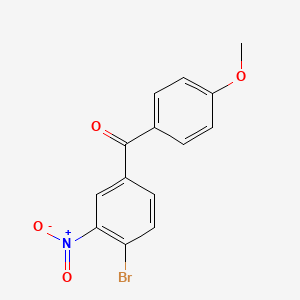

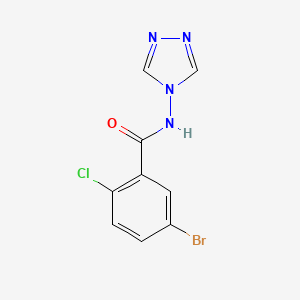

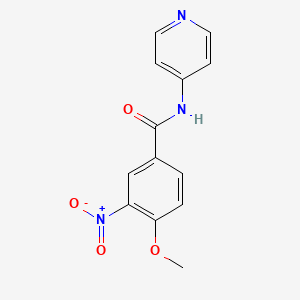

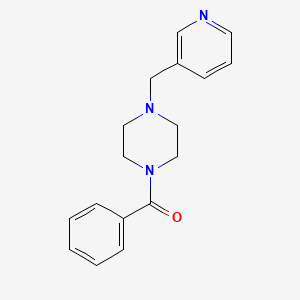

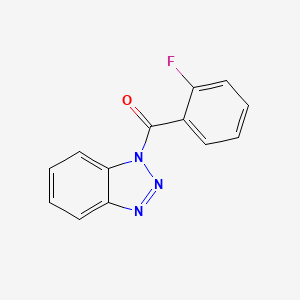

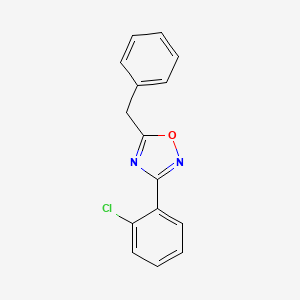

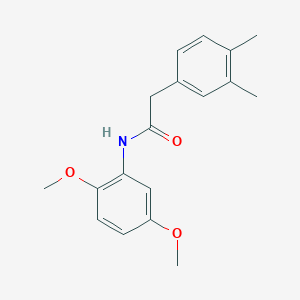

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)

![N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5695355.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(6-methyl-2-pyridinyl)glycinamide](/img/structure/B5695358.png)

![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5695409.png)

![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)